4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid
CAS No.: 958451-96-2
Cat. No.: VC15987605
Molecular Formula: C8H10BFO2S
Molecular Weight: 200.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 958451-96-2 |
|---|---|
| Molecular Formula | C8H10BFO2S |
| Molecular Weight | 200.04 g/mol |
| IUPAC Name | [4-(2-fluoroethylsulfanyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C8H10BFO2S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2 |
| Standard InChI Key | NGQNTMDWZJCFIU-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC=C(C=C1)SCCF)(O)O |
Introduction
4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-fluoroethylsulfanyl group. Its molecular formula is C8H10BFO2S, and it has a molecular weight of 200.04 g/mol . This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of the boronic acid moiety, which can participate in various chemical reactions.
Synthesis
Several synthetic methods can be employed to produce 4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid. While specific synthesis protocols are not detailed in the available literature, general methods for boronic acid synthesis often involve the reaction of aryl halides with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst, followed by hydrolysis to form the boronic acid.
Applications in Medicinal Chemistry
4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid is of interest in medicinal chemistry due to its unique substitution pattern, which may provide distinct electronic properties and steric effects compared to other boronic acids. The presence of the fluorinated ethyl sulfide group could enhance its biological activity or selectivity towards certain targets, making it an interesting candidate for further research.
Comparison with Other Boronic Acids
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Phenylboronic Acid | Simple phenyl ring with a boronic acid group | Widely used in Suzuki-Miyaura coupling |
| 4-Methoxyphenylboronic Acid | Methoxy substituent on phenyl ring | Enhanced solubility and reactivity |
| 3-Fluorophenylboronic Acid | Fluorine atom at the meta position | Different electronic properties affecting reactivity |
| 4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid | 2-Fluoroethylsulfanyl group on phenyl ring | Potential for enhanced biological activity |
Biological Activity
While specific biological activity data for 4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid is limited, boronic acids in general have shown potential in various biological applications, including antiproliferative activity against cancer cells. For example, some boronic acids have demonstrated significant antiproliferative activity against prostate cancer cell lines, highlighting their potential in cancer treatment .
Future Directions
Further research is needed to fully explore the potential applications of 4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid. This includes investigating its interaction with biomolecules, such as proteins and enzymes, to understand its binding affinity and potential biological effects. Additionally, exploring its reactivity in organic synthesis could lead to the development of new compounds with therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume